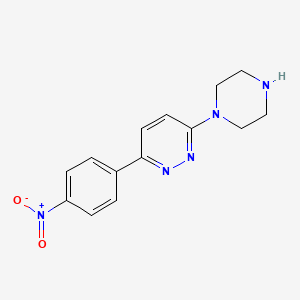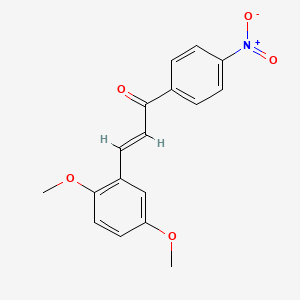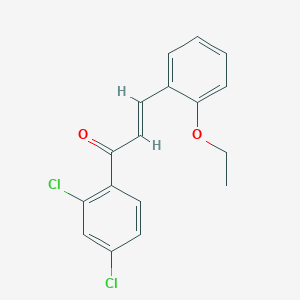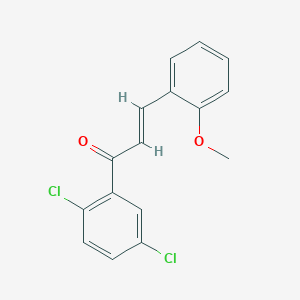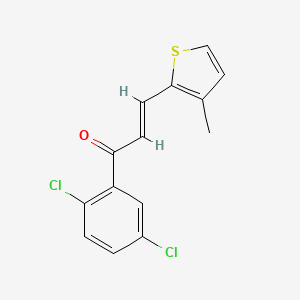
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (DCPDM) is a novel organosulfur compound that has recently been studied for its potential applications in scientific research and drug development. DCPDM is an organosulfur compound, which is a type of compound that contains both sulfur and carbon atoms. It is a colorless, odorless, and tasteless compound. DCPDM has been studied for its potential applications in the fields of medicinal chemistry, drug synthesis, and biochemistry.
Mecanismo De Acción
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may act as an enzyme inhibitor or as an enzyme activator. It is also believed that (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may act as a ligand for certain proteins or receptors in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one are not yet fully understood. However, studies have shown that (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may also have the ability to modulate the activity of certain enzymes, proteins, and receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in lab experiments include its relatively low cost and its availability in large quantities. The main limitation of using (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in lab experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
Future research should focus on further elucidating the mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one and its biochemical and physiological effects. In addition, further research should be conducted to explore the potential applications of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in medicinal chemistry, drug synthesis, and biochemistry. Finally, further research should be conducted to explore the potential synergistic effects of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one with other compounds.
Métodos De Síntesis
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one can be synthesized in a two-step process. The first step involves the reaction of 2,5-dichlorophenol and 2,5-dimethoxyphenol in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, as well as by-products such as sodium chloride and sodium sulfate. The second step involves the removal of the by-products using a filtration process.
Aplicaciones Científicas De Investigación
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in the fields of medicinal chemistry, drug synthesis, and biochemistry. In medicinal chemistry, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been used as a model compound for the synthesis of new drugs. In drug synthesis, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been used as a starting material for the synthesis of new drugs. In biochemistry, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been used as a reagent for the synthesis of biologically active compounds.
Propiedades
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-5-8-17(22-2)11(9-13)3-7-16(20)14-10-12(18)4-6-15(14)19/h3-10H,1-2H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIGEIHRLNUULB-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

